2,6-Dibromo-3-pyridineboricacid
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Overview
Description
2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for halogen-metal exchange.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the boronic acid group but is used in similar substitution reactions.
3-Pyridineboricacid: Lacks the bromine atoms but is used in similar coupling reactions.
Uniqueness
2,6-Dibromo-3-pyridineboricacid is unique due to the presence of both bromine atoms and the boronic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
1310383-26-6 |
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Molecular Formula |
C5H4BBr2NO3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
(2,6-dibromopyridin-3-yl)oxyboronic acid |
InChI |
InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H |
InChI Key |
FNNUYTSIKNZEBF-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
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